1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea
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Overview
Description
1-(4-fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea is a member of ureas.
Scientific Research Applications
Chemical Structure and Molecular Interactions
- The compound features a complex structure with fluorophenyl, furanyl, pyrazolyl, and other functional groups, contributing to its diverse chemical properties and potential applications in various scientific domains. This complexity is exemplified in similar compounds studied for their molecular structure and interactions (El-Hiti et al., 2019).
Pharmacological Activity
- Variants of this compound have shown promise in pharmacological studies. For instance, related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have demonstrated anxiolytic and muscle-relaxant properties, indicative of potential central nervous system applications (Rasmussen et al., 1978).
- Additionally, specific urea derivatives are being investigated for their roles in serotonin receptor antagonism, which could have significant implications in neuropsychopharmacology and the treatment of various psychiatric disorders (Perregaard et al., 1992).
Antifungal and Antimicrobial Applications
- Urea derivatives, including those with fluorophenyl groups, have been assessed for their antifungal and antimicrobial activities. These studies highlight the potential use of these compounds in developing new treatments for infectious diseases (Mishra et al., 2000).
Molecular Imaging and Radiopharmaceutical Development
- The fluorophenyl group in compounds like 1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea is particularly relevant in the synthesis of fluorine-18 labeled molecules, which are crucial in the development of PET biomarkers for molecular imaging, especially in cancer research and diagnosis (Ilovich et al., 2008).
Novel Therapeutic Compounds
- The compound's structural features, particularly the incorporation of urea and fluorophenyl components, are instrumental in the creation of novel therapeutic agents. For instance, they play a role in the development of nonpeptide CCR1 antagonists and motilin receptor agonists, expanding the potential for treatments in various medical conditions (Mäding et al., 2006), (Westaway et al., 2009).
properties
Molecular Formula |
C17H20FN3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)urea |
InChI |
InChI=1S/C17H20FN3O4S/c1-12-15(20-17(22)19-14-7-5-13(18)6-8-14)11-16(25-12)26(23,24)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10H2,1H3,(H2,19,20,22) |
InChI Key |
NEYVPAWWSHFUOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=C(C=C3)F |
solubility |
5.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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